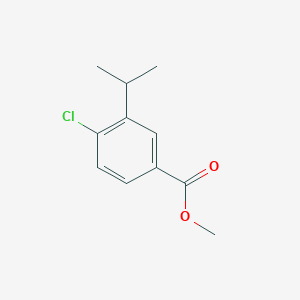

Methyl 4-chloro-3-isopropylbenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELQFDOQTGGERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206192 | |

| Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-66-8 | |

| Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-isopropylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-3-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-isopropylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Formation of 4-azido-3-isopropylbenzoate or 4-thio-3-isopropylbenzoate.

Reduction: Formation of 4-chloro-3-isopropylbenzyl alcohol.

Oxidation: Formation of 4-chloro-3-isopropylbenzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-isopropylbenzoate is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Used in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-isopropylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes or receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering enzyme activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Positional Isomers: Isopropyl 3-Chloro-4-Methylbenzoate

A key positional isomer, isopropyl 3-chloro-4-methylbenzoate (WO/2013/015203), differs in the substituent arrangement: chlorine at the 3-position and methyl at the 4-position. This isomer is patented for applications in polymer and pharmaceutical synthesis . Key differences include:

- Reactivity : The chlorine’s position influences electrophilic substitution reactions. The 4-chloro group in the target compound may enhance para-directing effects, whereas the 3-chloro isomer could favor meta-substitution.

- Steric Effects : The bulkier isopropyl group at the 3-position in the target compound may hinder reactions at the ortho position compared to the smaller methyl group in the isomer.

Halogenated Benzoates: Methyl 4-Chlorobenzoate

Methyl 4-chlorobenzoate lacks the isopropyl group, resulting in:

- Solubility : The absence of the hydrophobic isopropyl group improves solubility in polar solvents.

- Thermal Stability : The isopropyl group in Methyl 4-chloro-3-isopropylbenzoate likely lowers melting points due to increased molecular asymmetry.

Comparison with Non-Aromatic Methyl Esters

Terpene-Derived Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Natural diterpene esters, such as sandaracopimaric acid methyl ester, share the ester functional group but differ in backbone structure :

- Molecular Weight : Terpene esters typically have higher molecular weights (e.g., ~330 g/mol for sandaracopimaric acid methyl ester) compared to aromatic benzoates (~240 g/mol for this compound).

- Applications : Terpene esters are primarily used in resins and fragrances, whereas halogenated benzoates are tailored for synthetic chemistry.

Methyl Salicylate

Methyl salicylate, an ortho-hydroxybenzoate, contrasts with the target compound in substituent effects:

- Polarity : The hydroxyl group in methyl salicylate increases polarity and hydrogen bonding capacity, making it more water-soluble.

- Bioactivity: Methyl salicylate is a well-known analgesic, whereas this compound’s bioactivity remains unexplored but may align with pesticidal or antimicrobial uses due to its halogenation .

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and analogs:

Research and Industrial Implications

- Synthetic Challenges : The discontinuation of this compound may reflect difficulties in regioselective synthesis or purification compared to simpler esters like methyl salicylate.

- Functional Potential: Its halogen and alkyl groups make it a candidate for designing agrochemicals with enhanced lipid solubility and target specificity.

Biological Activity

Methyl 4-chloro-3-isopropylbenzoate (MCIB) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the existing literature on the biological activity of MCIB, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

MCIB is classified as an aromatic ester with the chemical formula . The presence of the chloro and isopropyl groups influences its reactivity and biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that MCIB exhibits significant anti-inflammatory properties. In vitro experiments have shown that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition occurs in a dose-dependent manner, suggesting that MCIB can modulate inflammatory responses effectively .

Table 1: Inhibitory Effects of MCIB on Cytokine Release

| Concentration (µM) | IL-6 Release Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

The therapeutic potential of MCIB has been further validated in vivo, where it was shown to reduce LPS-induced pulmonary inflammation in mice without significant toxicity at higher doses (200-400 mg/kg) .

Anticancer Activity

In addition to its anti-inflammatory effects, MCIB has been investigated for its anticancer properties. A study involving the synthesis of derivatives from MCIB indicated promising cytotoxic activity against various cancer cell lines, including human breast cancer cells (MCF7). The synthesized compounds displayed IC50 values ranging from 0.39 to 1.1 mg/mL, which were significantly lower than standard treatments like Tetrandrine .

Table 2: Cytotoxicity of MCIB Derivatives Against MCF7 Cells

| Compound ID | IC50 (mg/mL) | Comparison Standard |

|---|---|---|

| 3 | 0.39 | Tetrandrine (1.53) |

| 9 | 0.75 | |

| 12 | 1.1 |

Study on Inflammatory Response

In a controlled study, mice treated with MCIB showed reduced levels of TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) compared to control groups. Histological analysis revealed decreased macrophage infiltration in lung tissues, indicating that MCIB effectively mitigates inflammatory cell recruitment during acute lung injury .

Anticancer Efficacy

Another study focused on the structure-activity relationship (SAR) of MCIB derivatives demonstrated a correlation between molecular structure and anticancer activity. The QSAR analysis indicated that certain structural features enhance cytotoxicity against cancer cells, providing insights for future drug design .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-3-isopropylbenzoate, and what catalysts are most effective?

Methodological Answer: The synthesis typically involves two key steps: (1) nuclear chlorination of a precursor (e.g., 4-methylbenzoic acid chloride) using chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), followed by (2) esterification of the chlorinated intermediate with isopropyl alcohol. Evidence from analogous compounds (e.g., isopropyl 3-chloro-4-methylbenzoate) suggests that catalyst selection critically impacts regioselectivity and yield. For example, AlCl₃ enhances chlorination at the meta position relative to the methyl group . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product.

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H NMR can identify the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 5.0–5.2 ppm, septet for CH) and the aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR resolves the ester carbonyl (δ ~165–170 ppm) and quaternary carbons.

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 228.67 (calculated for C₁₁H₁₃ClO₂) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate the ester from aqueous byproducts.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to resolve the product from unreacted starting materials.

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids. Monitor purity via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like polychlorinated derivatives during synthesis?

Methodological Answer:

- Controlled Chlorination : Use stoichiometric chlorine gas and monitor reaction progress via GC-MS to avoid over-chlorination. Lower temperatures (0–5°C) reduce side reactions.

- Catalyst Modulation : Substitute AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to improve selectivity for mono-chlorination.

- In Situ Quenching : Rapidly quench the reaction after 85–90% conversion (determined by HPLC) to limit di-/tri-chlorinated byproducts .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model the steric effects of the isopropyl group on reaction pathways.

- Molecular Dynamics (MD) Simulations : Study solvation effects and transition states in esterification or hydrolysis reactions. PubChem data (InChIKey: YAEBYQUIQDUVGX-UHFFFAOYSA-N) provides baseline structural parameters for modeling .

Q. What analytical strategies are effective for identifying trace impurities in this compound samples?

Methodological Answer:

- HPLC with UV/Vis Detection : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to separate impurities. Compare retention times with reference standards (e.g., 4-chlorobenzophenone or fenofibric acid derivatives, as in pharmaceutical impurity guidelines) .

- LC-MS/MS : Detect chlorinated byproducts (e.g., di-isopropyl esters) via fragmentation patterns.

- NMR Spiking Experiments : Add authentic samples of suspected impurities (e.g., 3-chloro isomers) to identify overlapping peaks in ¹H NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.